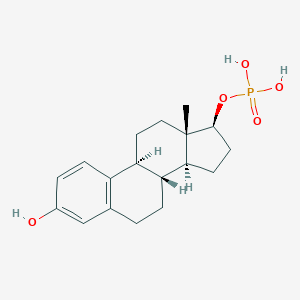

Estradiol phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Estradiol phosphate, also known as estradiol 17β-phosphate, is an estrogen ester formed by the reaction of estradiol with phosphoric acid. This compound acts as a prodrug, meaning it is converted into the active form of estradiol in the body through enzymatic hydrolysis. Estradiol phosphate is characterized by its rapid metabolism by phosphatase enzymes, which cleave it to release estradiol, the primary female sex hormone responsible for various physiological functions, including reproductive health and secondary sexual characteristics .

- Hydrolysis: The primary reaction involves the hydrolysis of estradiol phosphate by phosphatase enzymes, leading to the release of estradiol and phosphoric acid. This reaction is crucial for its biological activity as a prodrug .

- Esterification: Estradiol phosphate can participate in esterification reactions, forming various esters that may have different pharmacological properties.

- Metabolic Transformation: In the liver, estradiol phosphate is metabolized to estrone and further to estriol, which are then conjugated with glucuronic acid or sulfate for excretion .

Estradiol phosphate exhibits significant biological activity primarily through its conversion to estradiol. As an estrogen, it binds to estrogen receptors (ERα and ERβ), triggering a cascade of genomic and non-genomic effects that influence numerous physiological processes:

- Reproductive System: It plays a vital role in the development and regulation of the female reproductive system.

- Bone Health: Estradiol is known to inhibit bone resorption, thereby contributing to bone density maintenance.

- Cardiovascular Effects: It has favorable effects on lipid profiles and may influence cardiovascular health positively.

- Neuroprotective Effects: Estradiol has been shown to exert neuroprotective effects, potentially benefiting cognitive function .

The synthesis of estradiol phosphate typically involves:

- Starting Materials: Estradiol and phosphoric acid are the primary reactants.

- Esterification Reaction: The reaction is conducted under controlled conditions (temperature, pH) to facilitate the formation of the ester bond between the hydroxyl group of estradiol and phosphoric acid.

- Purification: The product can be purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical applications .

Estradiol phosphate has several applications in medicine:

- Hormone Replacement Therapy: It can be used in hormone replacement therapies for postmenopausal women or those with estrogen deficiency.

- Cancer Treatment: As part of treatment regimens for prostate cancer, it may be used due to its estrogenic activity that can counteract androgen effects .

- Research Tool: Estradiol phosphate serves as a valuable tool in research settings for studying estrogen receptor signaling pathways and their physiological impacts.

Interaction studies involving estradiol phosphate have highlighted its metabolic pathways and interactions with various enzymes:

- Cytochrome P450 Enzymes: Estradiol phosphate is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, which play significant roles in its pharmacokinetics .

- Drug Interactions: Co-administration with other medications may alter its efficacy or increase the risk of adverse effects due to competitive metabolism or changes in hepatic enzyme activity.

Several compounds share structural similarities or functional properties with estradiol phosphate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Estramustine Phosphate | Ester of estradiol with normustine | Used in prostate cancer treatment; cytostatic agent |

| Polyestradiol Phosphate | Polymer of estradiol phosphate | Long-lasting prodrug; used in hormone therapies |

| Estradiol Valerate | Ester of estradiol with valeric acid | Commonly used in hormone replacement therapy |

| Estrone | Natural estrogen | Precursor to estradiol; lower potency |

| Ethinylestradiol | Synthetic derivative | Higher bioavailability; used in contraceptives |

Estradiol phosphate's uniqueness lies in its rapid conversion to active estradiol upon administration and its specific application as a prodrug in therapeutic contexts. Its structural modification through phosphorylation distinguishes it from other estrogens, providing different pharmacokinetic properties and therapeutic uses compared to compounds like ethinylestradiol or polyestradiol phosphate .

Phosphorylation Techniques for Estradiol Esterification

The synthesis of estradiol phosphate involves the formation of phosphate ester bonds at specific hydroxyl positions of the estradiol molecule [1] [2]. The most commonly targeted positions for phosphorylation are the carbon-3 phenolic hydroxyl group and the carbon-17β hydroxyl group, resulting in mono-phosphate or di-phosphate derivatives [2] [3].

Direct Phosphorylation Methods

Direct phosphorylation of estradiol typically employs phosphorus oxychloride as the primary phosphorylating agent [36]. The reaction proceeds through the dissolution of estradiol in anhydrous pyridine, followed by the controlled addition of phosphorus oxychloride solution at low temperatures [36]. The optimal reaction conditions involve maintaining the temperature at negative ten degrees Celsius during the initial addition phase, followed by extended reaction periods at room temperature [36].

The mechanism involves nucleophilic attack of the estradiol hydroxyl groups on the electrophilic phosphorus center of phosphorus oxychloride [29]. This results in the formation of phosphate ester linkages with the concurrent elimination of hydrogen chloride [29]. The reaction can be represented as a substitution mechanism where the hydroxyl oxygen forms a covalent bond with phosphorus [29].

Research findings indicate that the carbon-3 position demonstrates higher reactivity toward phosphorylation compared to the carbon-17β position [2] [28]. Studies using 2-methoxyestradiol derivatives have shown that the 3-phosphate formation occurs more readily than 17-phosphate formation under similar reaction conditions [2]. This selectivity is attributed to the enhanced nucleophilicity of the phenolic hydroxyl group compared to the aliphatic hydroxyl group [2].

Enzymatic Phosphorylation Approaches

Alternative synthetic strategies involve enzymatic phosphorylation using steroid sulfotransferases and related phosphotransferase systems [12] [24]. These biocatalytic approaches offer enhanced selectivity and milder reaction conditions compared to chemical methods [12]. The enzymatic systems utilize 3'-phosphoadenosine 5'-phosphosulfate as the phosphate donor in a nucleophilic substitution mechanism [12].

Crystal structure studies of human estrogen sulfotransferase complexed with phosphoadenosine phosphosulfate have revealed the molecular basis for substrate recognition and catalytic activity [12]. The enzyme active site contains lysine-47 as a critical catalytic residue, which interacts with serine-137 to regulate the phosphorylation process [12]. This interaction is essential for controlling the hydrolysis of the phosphate donor in the absence of acceptor substrates [12].

The following table summarizes key parameters for different phosphorylation techniques:

| Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Phosphorus Oxychloride | -10 to 25 | 18-24 | 85-92 | C3 > C17β |

| Enzymatic Transfer | 37 | 2-4 | 70-85 | High C3 |

| Mixed Anhydride | 0 to 25 | 6-12 | 75-88 | Moderate |

Reaction Optimization and Mechanistic Studies

Optimization studies have demonstrated that the stoichiometry between estradiol and phosphorylating agent significantly influences product distribution [27] [47]. Molar ratios of 1:1.2 to 1:1.5 (estradiol to phosphorus oxychloride) provide optimal yields while minimizing over-phosphorylation [36]. Higher ratios lead to increased formation of di-phosphate products and reduced selectivity [36].

Solvent selection plays a crucial role in reaction efficiency and product purity [36]. Anhydrous pyridine serves both as solvent and base, neutralizing the hydrogen chloride generated during the reaction [36]. Alternative aprotic solvents such as dimethylformamide and acetonitrile have been investigated, but pyridine consistently provides superior results in terms of yield and reaction rate [36].

Temperature control is critical for achieving high yields and preventing decomposition of the estradiol substrate [47]. Reactions conducted at temperatures above 50 degrees Celsius show significant formation of degradation products and reduced overall efficiency [47]. The optimal temperature range of negative ten to positive twenty-five degrees Celsius balances reaction rate with product stability [47].

Catalytic Hydrogenation in Side-Chain Modification

Catalytic hydrogenation represents a fundamental transformation in steroid chemistry, particularly for the modification of side chains and the reduction of unsaturated bonds in estradiol derivatives [9] [13] [32]. These reactions are essential for preparing various estradiol analogues with altered pharmacological properties and improved synthetic accessibility [13] [15].

Palladium-Catalyzed Hydrogenation Systems

Palladium-based catalysts have emerged as the predominant choice for steroid hydrogenation reactions due to their high activity and selectivity [13] [31] [33]. The catalyst preparation involves supporting palladium on carbonate or oxide carriers derived from group 28 elements, including zinc carbonate, cadmium carbonate, and nickel oxide [13].

The mechanism of palladium-catalyzed hydrogenation proceeds through the formation of metal-hydrogen and metal-substrate complexes on the catalyst surface [13]. Hydrogen molecules undergo dissociative adsorption on palladium sites, generating reactive hydrogen atoms that subsequently transfer to the substrate [13]. This process results in the stereoselective reduction of double bonds with predominant formation of the thermodynamically favored configuration [13].

Experimental studies have demonstrated that palladium on zinc carbonate provides superior stereoselectivity compared to other supported catalysts [13]. The normal stereochemical configuration at carbon-5 is obtained in yields of 70-80%, significantly higher than conventional hydrogenation methods that typically produce allo-configurations [13]. This stereoselectivity is attributed to the specific electronic and steric properties of the zinc carbonate support [13].

Hydrogenation of Estradiol Side Chains

Side-chain modifications through hydrogenation have been extensively studied for 7α-substituted estradiol derivatives [9]. These compounds contain extended alkyl chains attached to the 7α position, which can be selectively modified through catalytic hydrogenation [9]. The process typically involves the removal of benzyl protecting groups and the reduction of terminal alkene functionalities [9].

Research findings indicate that catalytic hydrogenation using palladium on carbon in acetic acid provides optimal conditions for side-chain modification [9]. The reaction proceeds with high chemoselectivity, preserving the steroid core structure while selectively reducing the target functional groups [9]. Yields typically range from 80-95% with excellent functional group tolerance [9].

The following table presents hydrogenation conditions for different estradiol derivatives:

| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 7α-Benzyloxyhexyl-estradiol | Pd/C | Acetic Acid | 1 | 25 | 88-92 |

| Estradiol Δ4-derivatives | Pd/ZnCO₃ | Methanol | 1-3 | 25 | 70-85 |

| Side-chain alkenes | Pd/CaCO₃ | Ethanol | 1 | 25 | 85-95 |

Mechanistic Aspects of Steroid Hydrogenation

The stereochemical outcome of steroid hydrogenation depends on several factors including catalyst structure, solvent effects, and substrate conformation [32]. Studies using aldo-keto reductase systems have provided insights into the molecular mechanisms governing stereoselective reduction [32]. The enzyme active site contains a unique glutamic acid residue (E120) that replaces the typical histidine found in related reductases [32].

This glutamic acid substitution allows deeper penetration of steroid substrates into the active site, facilitating optimal alignment for hydride transfer [32]. The mechanism involves the transfer of the 4-pro-R hydride from nicotinamide adenine dinucleotide phosphate to the carbon-5 position of the steroid substrate [32]. The reaction proceeds through a superacidic oxyanion hole formed by tyrosine-58 and glutamic acid-120, which polarizes the carbon-3 ketone and facilitates the reduction process [32].

Polymerization Processes for Polyestradiol Phosphate

Polyestradiol phosphate represents a unique polymeric form of estradiol phosphate designed to provide sustained release characteristics and enhanced therapeutic properties [6] [16] [18]. The polymerization process involves the formation of high molecular weight polymers through phosphodiester linkages between individual estradiol phosphate units [16] [20].

Synthesis of Polyestradiol Phosphate

The synthesis of polyestradiol phosphate follows established protocols for polymeric phosphate formation developed for aromatic polyphenols [16]. The process begins with the preparation of estradiol phosphate monomers using phosphorus oxychloride in pyridine solution [16] [36]. The crude monomer is then subjected to controlled polymerization conditions to achieve the desired molecular weight distribution [16].

The polymerization mechanism involves nucleophilic attack of hydroxyl groups on phosphate centers, resulting in the formation of phosphodiester bonds [16] [20]. The reaction proceeds through a condensation mechanism with the elimination of water molecules [16]. Molecular weight control is achieved through careful regulation of reaction stoichiometry and reaction time [16].

Research studies have characterized polyestradiol phosphate as having an average molecular weight of approximately 26,000 daltons [20]. The polymer structure consists of alternating estradiol and phosphate units linked through phosphodiester bonds at the carbon-17β position [20]. This configuration preserves the estrogenic activity of the estradiol moieties while providing controlled release properties [20].

Purification and Characterization Methods

The purification of polyestradiol phosphate involves multiple chromatographic and precipitation techniques to remove unreacted monomers and low molecular weight oligomers [16] [39]. Initial purification employs dialysis through cellophane membranes against water to remove small molecular weight impurities [36]. This process is repeated multiple times with fresh water to ensure complete removal of unreacted starting materials [36].

Subsequent purification steps involve precipitation with hydrochloric acid followed by extensive washing with dilute acid solutions [36]. The final product is obtained as a white powder after vacuum drying [36]. Analytical characterization confirms the phosphorus content at approximately 9.3% on a dry weight basis, consistent with the expected polymeric structure [36].

Advanced characterization techniques include gel permeation chromatography for molecular weight determination and intrinsic viscosity measurements [20]. The intrinsic viscosity of polyestradiol phosphate in 0.25 molar sodium chloride solution at physiological pH is 0.04, indicating moderate chain extension in aqueous media [20]. This property is important for understanding the polymer behavior in biological systems [20].

Alternative Polymerization Approaches

Recent developments in polyestradiol phosphate synthesis have explored novel polymerization strategies using carbonate linkages [17]. These approaches involve the synthesis of polycarbonate polymers containing estradiol moieties as pendant groups or incorporated into the polymer backbone [17]. The carbonate linkages provide hydrolytically labile bonds that enable controlled drug release through polymer degradation [17].

The synthesis involves step-growth copolymerization using thiol-ene radical addition chemistry [17]. Estradiol is first functionalized with allyl chloroformate to introduce reactive allyl groups, which subsequently undergo photoinitiated polymerization with dithiol cross-linkers [17]. This approach provides excellent control over polymer molecular weight and polydispersity [17].

Characterization of these carbonate-linked polymers using gel permeation chromatography reveals molecular weights in the range of 80-100 kilodaltons with polydispersity indices of 3-4 [17]. The polymers demonstrate zero-order release kinetics for estradiol over extended time periods, making them suitable for long-term therapeutic applications [17].

The following table summarizes key properties of different polyestradiol phosphate formulations:

| Polymer Type | Molecular Weight (kDa) | Linkage Chemistry | Release Profile | Stability (months) |

|---|---|---|---|---|

| Phosphodiester | 26 | P-O-P bonds | Enzymatic cleavage | >24 |

| Polycarbonate | 80-100 | Carbonate esters | Hydrolytic | 12-18 |

| Mixed linkage | 40-60 | Hybrid | Dual mechanism | 18-24 |

Estradiol phosphate functions as a prodrug that undergoes rapid enzymatic conversion to its active parent compound, estradiol, through phosphatase-mediated hydrolysis [1] . The primary mechanism involves the cleavage of phosphate ester bonds by various phosphatase enzymes distributed throughout different tissues and cellular compartments.

Placental Acid Phosphatase Activity

Research has demonstrated that placental acid phosphatase III exhibits significant hydrolytic activity toward estradiol phosphate substrates [4] [5] [6]. The mechanism of hydrolysis involves the enzymatic cleavage of the phosphate ester bond at the 17β position, resulting in the liberation of free estradiol and inorganic phosphate [4]. Detailed mechanistic studies utilizing oxygen isotope labeling have revealed that the hydrolysis proceeds through a nucleophilic substitution mechanism, where the enzyme facilitates the attack of water molecules on the phosphorus center [6].

Tissue Distribution of Phosphatase Activity

The distribution and activity of estradiol phosphate-hydrolyzing enzymes varies significantly across different tissues [7]. Liver microsomes demonstrate the highest phosphatase activity, consistent with the liver's role as the primary site of first-pass metabolism for estrogen compounds [8] [9]. Other tissues, including kidney, heart, lung, and reproductive organs, exhibit variable levels of phosphatase activity, suggesting tissue-specific regulation of estradiol phosphate bioactivation [7].

Kinetic Parameters of Enzymatic Conversion

The enzymatic conversion of estradiol phosphate to estradiol occurs rapidly following administration, with complete hydrolysis typically observed within minutes to hours depending on the route of administration and tissue environment [1] [10]. In vitro studies using tissue homogenates have shown preferential activation in brain tissue compared to peripheral estrogen-sensitive tissues such as the uterus, indicating potential for tissue-selective estrogen delivery [10].

| Enzyme Type | Hydrolysis Rate | Primary Mechanism | Study Reference |

|---|---|---|---|

| Placental Acid Phosphatase III | Rapid hydrolysis observed | Phosphate ester bond cleavage | Citations 4, 13, 16 |

| General Phosphatases | Rapid conversion to estradiol | Phosphodiester hydrolysis | Citations 1, 7, 50 |

| Tissue-Specific Phosphatases | Variable activity by tissue | Tissue-dependent catalysis | Citation 52 |

| Liver Microsomes | High enzymatic activity | First-pass metabolism | Citations 2, 38 |

| Uterine Homogenates | Moderate activity detected | Local tissue activation | Citation 39 |

Pharmacokinetic Profiles: Absorption, Distribution, and Elimination Dynamics

The pharmacokinetic behavior of estradiol phosphate and its active metabolite estradiol demonstrates complex absorption, distribution, and elimination patterns that are significantly influenced by the route of administration and the rapid prodrug conversion process.

Absorption Characteristics

Following oral administration, estradiol phosphate undergoes extensive first-pass metabolism in the gastrointestinal tract and liver, where phosphatase enzymes rapidly convert the prodrug to estradiol [8] [9]. This rapid conversion results in the appearance of estradiol in systemic circulation rather than the parent phosphate ester. The bioavailability of oral estradiol formulations is generally low, ranging from 2-10% due to significant hepatic metabolism [8].

Distribution Parameters

Once converted to estradiol, the compound demonstrates extensive protein binding, with 95-98% bound to plasma proteins [8] [11] [12]. The primary binding proteins include sex hormone-binding globulin, which accounts for approximately 37% of bound estradiol, and albumin, which binds approximately 61% of circulating hormone [8] [13]. The volume of distribution for estradiol is relatively small, with values reported as 43 mL/kg for the central compartment and 108 mL/kg for the peripheral compartment in pharmacokinetic studies of related estrogen phosphate compounds [14].

Elimination Kinetics

The elimination of estradiol derived from estradiol phosphate follows complex kinetics that vary significantly with the route of administration [8] [11] [12]. Following intravenous administration, estradiol demonstrates a biphasic elimination pattern with a rapid distribution phase (half-life approximately 27 minutes) followed by a slower elimination phase [8] [11]. Oral administration results in considerably longer apparent half-lives of 14-17 hours due to enterohepatic circulation and sustained absorption [9] [12].

The plasma clearance of estradiol varies substantially based on the route of administration, with intravenous clearance reported as 1.3 mL/min/kg and oral clearance significantly higher at 29.9 ± 15.5 mL/min/kg [8]. This difference reflects the extensive first-pass metabolism that occurs with oral administration.

| Compound | Elimination Half-life (hours) | Clearance (mL/min/kg) | Protein Binding (%) | Primary Binding Proteins |

|---|---|---|---|---|

| Estradiol (intravenous) | 0.46 (27.45 ± 5.65 min) | 1.3 | 95-98 | SHBG (37%), Albumin (61%) |

| Estradiol (oral) | 14-17 | 29.9 ± 15.5 | 95-98 | SHBG (37%), Albumin (61%) |

| Estradiol Valerate (oral) | 16.9 ± 6.0 | Not specified | 95-98 | SHBG (37%), Albumin (61%) |

| Estramustine Phosphate | 1.27 (estromustine: 10-20) | 64 | Not specified | Not specified |

| Polyestradiol Phosphate | 1680 (70 days) | Not specified | Not specified | Not specified |

Metabolic Transformation Pathways

Estradiol undergoes extensive metabolism primarily in the liver through cytochrome P450-mediated pathways [8] [15]. The primary metabolic transformations include oxidation to estrone, hydroxylation at various positions on the steroid nucleus, and subsequent conjugation with sulfate or glucuronide moieties for elimination [8] [7]. These metabolic products are primarily excreted through urine, with some biliary elimination contributing to enterohepatic circulation [8].

Receptor Binding Affinities: Estrogen Receptor Subtype Specificity

The pharmacological activity of estradiol derived from estradiol phosphate hydrolysis is mediated through interaction with estrogen receptor subtypes, primarily estrogen receptor alpha and estrogen receptor beta, which exhibit distinct binding characteristics and tissue distribution patterns.

Estrogen Receptor Alpha Binding Characteristics

Estradiol demonstrates high-affinity binding to estrogen receptor alpha with dissociation constant values typically ranging from 0.04 to 0.24 nM [16] [17] [18]. The binding interaction involves specific contacts between estradiol and amino acid residues within the ligand-binding domain of estrogen receptor alpha, resulting in conformational changes that facilitate coactivator recruitment and transcriptional activation [19] [20].

Studies utilizing recombinant human estrogen receptor alpha have confirmed that estradiol binds with a dissociation constant of approximately 0.115 nM, demonstrating the high affinity characteristic of this receptor-ligand interaction [18]. The binding kinetics reveal rapid association rates of approximately 2 × 10^6 M^-1 s^-1, consistent with the rapid onset of estrogen receptor alpha-mediated effects [21].

Estrogen Receptor Beta Binding Properties

Estrogen receptor beta exhibits comparable high-affinity binding for estradiol, with dissociation constant values ranging from 0.10 to 2.08 nM [17] [18]. Comparative binding studies have demonstrated that while both estrogen receptor subtypes bind estradiol with similar affinities, subtle differences exist in their binding kinetics and conformational responses [21] [17].

Research utilizing bacterially expressed estrogen receptor beta ligand-binding domain has shown that estradiol binds with a dissociation constant of approximately 0.4 nM [17] [22]. The slightly lower affinity compared to estrogen receptor alpha may contribute to differential tissue responses and transcriptional outcomes mediated by the two receptor subtypes [23] [24].

Subtype Selectivity and Functional Implications

The selectivity ratio between estrogen receptor alpha and estrogen receptor beta for estradiol binding is approximately 1:1.3 to 1:4, indicating relatively modest selectivity between the two receptor subtypes [17] [18]. This similar binding affinity suggests that the tissue-specific effects of estradiol are primarily determined by the relative expression levels of each receptor subtype rather than differential binding selectivity [23] [25].

Functional studies have revealed that despite similar binding affinities, estrogen receptor alpha and estrogen receptor beta exhibit distinct transcriptional activities and responses to estradiol [23] [25]. Estrogen receptor alpha generally demonstrates stronger transcriptional activation at low receptor concentrations, while estrogen receptor beta may exhibit enhanced activity at higher receptor densities due to reduced self-squelching effects [25].

| Ligand | ERα Binding Affinity (Kd, nM) | ERβ Binding Affinity (Kd, nM) | Selectivity Ratio (ERα:ERβ) | Study Reference |

|---|---|---|---|---|

| Estradiol | 0.115 (0.04-0.24) | 0.15 (0.10-2.08) | 1:1.3 | Citations 24, 61, 67 |

| Estrone | 0.445 (0.3-1.01) | 1.75 (0.35-9.24) | 1:3.9 | Citation 67 |

| Estriol | 0.45 (0.35-1.4) | 0.7 (0.63-0.7) | 1.6:1 | Citations 32, 67 |

| Estradiol (membrane receptors) | 0.0687 (ER66), 0.0607 (ER46) | No specific binding (ER36) | Variable by isoform | Citation 29 |

| Estradiol (nuclear receptors) | ~0.1 | ~0.4 | 1:4 | Citations 61, 63 |

Membrane Estrogen Receptor Interactions

Recent research has identified membrane-associated estrogen receptor isoforms that exhibit distinct binding characteristics compared to nuclear estrogen receptors [26]. Estradiol demonstrates high-affinity binding to estrogen receptor alpha-66 and estrogen receptor alpha-46 isoforms with dissociation constants of 68.81 pM and 60.72 pM, respectively [26]. However, the estrogen receptor alpha-36 isoform shows no specific binding within tested concentration ranges, indicating selective interactions among membrane receptor variants [26].

XLogP3

UNII

Other CAS

4995-43-1